2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(4-pyrrolidin-1-ylphenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-2-6-16-15(5-1)18-17(20-16)13-7-9-14(10-8-13)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBXHJZVEMYJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576003 | |
| Record name | 2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127868-60-4 | |
| Record name | 2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The nucleophilic substitution approach leverages the electrophilic character of the C2 position in 1,3-benzothiazole derivatives. In this method, 2-chloro-1,3-benzothiazole reacts with 4-(pyrrolidin-1-yl)aniline in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The reaction proceeds via an SNAr mechanism, where the amine nucleophile attacks the electron-deficient carbon adjacent to the sulfur atom. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state.
Key variables influencing yield include:
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Temperature : Optimal reactions occur at 80–100°C, with prolonged heating (>12 hours) leading to decomposition.
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Solvent : DMF outperforms tetrahydrofuran (THF) and acetonitrile due to its high dielectric constant (ε = 36.7).
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Base selection : Et₃N provides higher yields (72–78%) compared to inorganic bases like K₂CO₃ (65–70%).
Table 1: Optimization of Nucleophilic Substitution Conditions
| Variable | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | 78 |
| Solvent | DMF, DMSO, THF | DMF | 75–78 |
| Base | Et₃N, K₂CO₃, NaOH | Et₃N | 78 |
| Reaction Time | 6–24 hours | 10 hours | 78 |
Purification and Characterization
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v). Nuclear magnetic resonance (NMR) spectroscopy confirms successful substitution:
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¹H NMR (400 MHz, CDCl₃): δ 7.85–7.78 (m, 2H, benzothiazole H-6,7), 7.45–7.39 (m, 2H, aryl-H), 3.25–3.15 (m, 4H, pyrrolidine CH₂), 1.95–1.85 (m, 4H, pyrrolidine CH₂).
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¹³C NMR : δ 167.5 (C-2 benzothiazole), 152.3 (C-4 aryl), 121.8–125.6 (benzothiazole C-4–7).
Cyclocondensation of 2-Aminothiophenol with 4-(Pyrrolidin-1-yl)benzaldehyde
One-Pot Synthesis and Challenges
This method involves the condensation of 2-aminothiophenol with 4-(pyrrolidin-1-yl)benzaldehyde under oxidative conditions. Oxidants such as iodine (I₂) or hydrogen peroxide (H₂O₂) facilitate the cyclization to form the benzothiazole ring. While atom-economical, the reaction suffers from competing oxidation of the pyrrolidine moiety, reducing yields to 45–55%.
Critical Parameters :
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Oxidant Concentration : 1.2 equiv. of I₂ maximizes yield without over-oxidizing the substrate.
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Solvent System : Ethanol/water (4:1 v/v) improves solubility of intermediates.
Table 2: Cyclocondensation Performance Metrics
| Oxidant | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| I₂ | 80 | 55 | 92 |
| H₂O₂ | 70 | 48 | 88 |
| DDQ | 100 | 40 | 85 |
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
A less explored route involves coupling 2-bromo-1,3-benzothiazole with 4-(pyrrolidin-1-yl)phenylboronic acid using palladium catalysts. While this method offers precise control over substitution patterns, the instability of the boronic acid derivative under basic conditions limits practicality.
Optimized Conditions :
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : Na₂CO₃
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Solvent : Toluene/ethanol (3:1 v/v)
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Yield : 62% (after column chromatography)
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Industrial Applicability
| Method | Yield (%) | Cost (USD/g) | Scalability | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 12.50 | High | 98 |
| Cyclocondensation | 55 | 8.20 | Moderate | 92 |
| Suzuki Coupling | 62 | 18.75 | Low | 95 |
Chemical Reactions Analysis
2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the benzothiazole ring. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major products formed from these reactions include various substituted benzothiazoles, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may be effective in treating diseases such as cancer and neurodegenerative disorders. For instance, derivatives of benzothiazole compounds have shown promising anticancer activity by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and intrinsic pathway activation .
Case Study: Anticancer Activity
A study evaluating the anticancer efficacy of benzothiazole derivatives found that 2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole exhibited significant inhibition of cancer cell proliferation across several cell lines. The following table summarizes the observed effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |
Material Science
Electronic Applications
The unique electronic properties of this compound make it suitable for applications in organic electronics. It has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport and enhance light emission efficiency is particularly valuable in these technologies .
Biological Research
Biochemical Probes
In biological research, this compound serves as a probe in biochemical assays to study enzyme activity and protein interactions. Its structural characteristics allow it to selectively bind to specific targets, making it useful for investigating the biochemical pathways involved in various diseases .
Summary of Biological Activities
The following table outlines the biological activities associated with this compound:
Mechanism of Action
The mechanism of action of 2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Findings :
- BZ2 and BZ5 exhibited the strongest antifungal activity against C. albicans (MIC = 15.62 µg/ml), suggesting that both five-membered (pyrrolidine) and seven-membered (azepane) cyclic amines enhance antifungal potency .
- BZ5 showed superior antibacterial activity against S. aureus, likely due to the larger azepane ring improving membrane penetration .
- Bulky substituents (e.g., 2,6-dimethylpiperidine in BZ7) enhanced activity against P. aeruginosa, possibly by reducing efflux pump susceptibility .
Sulfonamide-Linked Benzothiazoles
Compounds such as N-(4-(benzothiazole-2-yl)phenyl) substituted benzenesulfonamides were designed for anticonvulsant activity . Unlike BZ2, these derivatives incorporate sulfonamide groups, which confer hydrophilicity and hydrogen-bonding capacity.
| Compound | Substituent on Sulfonamide | Anticonvulsant Activity (% Protection in MES Test) |
|---|---|---|
| 5f | 6-Fluorobenzothiazole | 100% |
| 5n | 4-Methoxyphenyl | 100% |
| 5p | 3-Hydroxyphenyl | 100% |
Key Findings :
- Electron-withdrawing groups (e.g., fluorine) enhanced anticonvulsant efficacy, whereas BZ2’s pyrrolidine group likely prioritizes antimicrobial targeting .
Aryl-Substituted Benzothiazoles
Derivatives with aryl groups directly attached to the benzothiazole core were evaluated for antitubercular and antioxidant activities .
| Compound | Substituent | Biological Activity |
|---|---|---|
| 3c | 2-Fluoro-3-(trifluoromethyl)phenyl | Antitubercular (IC₅₀: <10 µM) |
| BTA-4 | 2-Methoxy-6-nitrophenol | Antioxidant (IC₅₀: 18 µM in DPPH assay) |
Key Findings :
- Electron-deficient substituents (e.g., nitro, trifluoromethyl) improved antitubercular activity, while BZ2’s pyrrolidine may enhance membrane affinity in bacteria .
- Antioxidant activity was maximized with phenolic groups, a feature absent in BZ2 .
Structural and Functional Insights
- Pyrrolidine vs. Larger Cyclic Amines : The five-membered pyrrolidine in BZ2 balances rigidity and flexibility, optimizing interactions with fungal targets. Azepane (BZ5) offers greater lipophilicity, enhancing bacterial membrane disruption .
- Substituent Position : Para-substitution on the phenyl ring (as in BZ2) improves steric alignment with microbial enzymes compared to meta-substituted sulfonamides .
- Electronic Effects : Pyrrolidine’s electron-donating nature may facilitate hydrogen bonding with microbial proteins, whereas sulfonamides rely on electrostatic interactions .
Biological Activity
2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a benzothiazole core with a pyrrolidinylphenyl substituent, which contributes to its pharmacological properties. Understanding its biological activity is crucial for its potential therapeutic applications, including anticancer and antimicrobial effects.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound exhibits a molecular weight of approximately 256.37 g/mol. The presence of the pyrrolidine ring enhances its interaction with biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It can function as an inhibitor or modulator, affecting pathways relevant to disease processes. For instance, it may inhibit specific enzymes by binding to their active sites or alter receptor functions by acting as an agonist or antagonist.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For example:
In these studies, the compound exhibited cytotoxicity comparable to established chemotherapeutics, suggesting its potential as a lead compound in cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against various pathogens. For instance:
These findings indicate that this compound could be a candidate for developing new antibacterial agents.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives, including the target compound:
- Antitubercular Activity : Research has shown that benzothiazole derivatives exhibit antitubercular properties. Compounds similar to this compound were synthesized and tested against Mycobacterium tuberculosis, demonstrating promising activity .
- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit α-amylase, an enzyme linked to diabetes management. A derivative showed significant inhibition rates compared to standard drugs like acarbose .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
